molecular formula C14H27NO10S3 B3031414 Glucohesperalin CAS No. 33049-17-1

Glucohesperalin

Cat. No.: B3031414
CAS No.: 33049-17-1
M. Wt: 465.6 g/mol
InChI Key: OOGAQHVYHLPICD-DNDZILKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucohesperalin is an organic compound belonging to the class of alkylglucosinolates. These compounds contain a glucosinolate moiety that carries an alkyl chain. This compound has been detected in various plants, including wasabi (Wasabia japonica) and other cruciferous vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glucohesperalin can be synthesized through the reaction of 6-methylsulfinylhexyl isothiocyanate with glucose. The reaction typically involves the use of a base such as potassium hydroxide to facilitate the formation of the glucosinolate moiety. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources, particularly cruciferous vegetables. The extraction process includes steps such as grinding the plant material, solvent extraction, and purification using chromatographic techniques. The purified compound is then crystallized to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Glucohesperalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glucohesperalin has several scientific research applications, including:

Mechanism of Action

Glucohesperalin exerts its effects through the activation of various molecular pathways. It is known to induce the expression of phase II detoxification enzymes, which play a crucial role in the detoxification of harmful substances in the body. The compound also interacts with specific receptors and enzymes involved in cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Glucoalissin
  • Glucoraphanin
  • Glucoalyssin
  • Glucotropaeolin

Uniqueness

Glucohesperalin is unique due to its specific alkyl chain structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, this compound has a higher potency in inducing phase II detoxification enzymes and exhibits stronger anticancer activity .

Properties

CAS No.

33049-17-1

Molecular Formula

C14H27NO10S3

Molecular Weight

465.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 7-methylsulfinyl-N-sulfooxyheptanimidothioate

InChI

InChI=1S/C14H27NO10S3/c1-27(20)7-5-3-2-4-6-10(15-25-28(21,22)23)26-14-13(19)12(18)11(17)9(8-16)24-14/h9,11-14,16-19H,2-8H2,1H3,(H,21,22,23)/t9-,11-,12+,13-,14+,27?/m1/s1

InChI Key

OOGAQHVYHLPICD-DNDZILKHSA-N

SMILES

CS(=O)CCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS(=O)CCCCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)CCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucohesperalin
Reactant of Route 2
Glucohesperalin
Reactant of Route 3
Reactant of Route 3
Glucohesperalin
Reactant of Route 4
Glucohesperalin
Reactant of Route 5
Glucohesperalin
Reactant of Route 6
Glucohesperalin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.